7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane
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Description
7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C17H22FN3O2S2 and its molecular weight is 383.5. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research on related compounds, such as benzothiazoles, indicates potent preclinical antitumor activity. For instance, derivatives of 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines have shown curative efficacy in tumor models due to their low-nanomolar farnesyltransferase inhibitory activity, achieving significant results in mutated K-Ras bearing HCT-116 human colon tumor models when administered orally (Hunt et al., 2000).
Antimicrobial and Antitubercular Agents
Studies on sulfonamide and carbamate derivatives of fluoro-morpholinoanilines, a similar structural class, have highlighted their potential as antimicrobial and antitubercular agents. These compounds exhibit promising activity against various bacterial and fungal strains, suggesting their utility in addressing antibiotic resistance and infections (Janakiramudu et al., 2017).
Radiosensitizers in Cancer Therapy
Compounds with similar sulfonyl-imidazole structures have been explored as effective radiosensitizers and anticarcinogenic compounds. They show considerable in vitro anticancer activity against various cancer cell lines, enhancing the effectiveness of radiation therapy (Majalakere et al., 2020).
Antiarthritic and Analgesic Properties
Imidazole derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents, showing higher potency than traditional drugs like phenylbutazone and indomethacin in animal models. This highlights the potential of such compounds in developing new treatments for arthritis and pain management (Sharpe et al., 1985).
PI3K p110α Inhibitors for Cancer Therapy
Imidazo[1,2-a]pyridine derivatives, structurally related to the query compound, have been identified as novel PI3K p110α inhibitors with significant in vitro and in vivo antitumor activity. This suggests a promising direction for cancer therapy, particularly in targeting specific molecular pathways involved in cancer progression (Hayakawa et al., 2007).
Properties
IUPAC Name |
7-(2-fluorophenyl)-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2S2/c1-13(2)20-11-17(19-12-20)25(22,23)21-8-7-16(24-10-9-21)14-5-3-4-6-15(14)18/h3-6,11-13,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVNDDKXJJUOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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